molecular formula C23H23N3O3 B2571631 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1251546-52-7

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2571631
CAS RN: 1251546-52-7
M. Wt: 389.455
InChI Key: KAOLPMSRLYWJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Oxazolidinones, including analogs like U-100592 and U-100766, have shown notable antibacterial activities against various pathogens . These compounds demonstrate a unique mechanism for inhibiting bacterial protein synthesis. Their effectiveness extends to a range of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, even those resistant to common antibiotics. The presence of human serum does not affect their antibacterial activities, suggesting potential for clinical applications (Zurenko et al., 1996).

Analgesic and Anti-inflammatory Activities

  • Several studies have synthesized novel quinazolinyl acetamides, revealing potent analgesic and anti-inflammatory activities . These compounds, including variations like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have been compared to standard drugs like diclofenac sodium, demonstrating comparable or superior effectiveness. Their lower ulcerogenic potential compared to traditional analgesics like aspirin also highlights their therapeutic promise (Alagarsamy et al., 2015).

Antitumor and Anticancer Potential

  • Quinazolinone derivatives have been investigated for their antitumor activities . For instance, certain benzyl-substituted-4(3H)-quinazolinones exhibited significant in vitro antitumor activity against various cancer cell lines, including CNS, renal, and breast cancer cell lines. Molecular docking studies suggest these compounds' effectiveness may be due to their interaction with specific cellular targets like EGFR-TK and B-RAF kinase, important in the growth of certain cancer types (Al-Suwaidan et al., 2016).

Antiviral Applications

  • Anilidoquinoline derivatives, like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have shown significant antiviral and antiapoptotic effects in vitro , especially against Japanese encephalitis virus. In animal models, these compounds significantly reduced viral load and increased survival rates, highlighting their potential in treating viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)15-22(27)25-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLPMSRLYWJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.